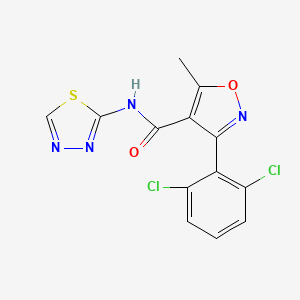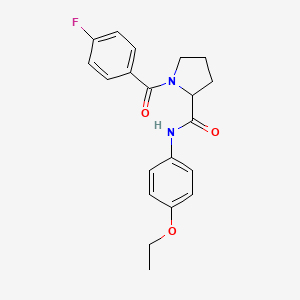
4-(isopropylsulfonyl)-2-(2-phenylethyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(isopropylsulfonyl)-2-(2-phenylethyl)morpholine, also known as IPSM, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of morpholine derivatives and has shown promising results in various scientific research studies.
作用機序
The mechanism of action of 4-(isopropylsulfonyl)-2-(2-phenylethyl)morpholine is not fully understood. However, it has been proposed that this compound exerts its therapeutic effects by modulating various signaling pathways involved in cell growth, apoptosis, and inflammation. This compound has been shown to inhibit the activity of various enzymes such as acetylcholinesterase, histone deacetylase, and proteasome, which are involved in the pathogenesis of various diseases.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of acetylcholinesterase, which is an enzyme involved in the pathogenesis of Alzheimer's disease. This compound has also been shown to inhibit the activity of histone deacetylase, which is involved in the regulation of gene expression. Additionally, this compound has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
実験室実験の利点と制限
The advantages of using 4-(isopropylsulfonyl)-2-(2-phenylethyl)morpholine in lab experiments include its high potency, selectivity, and low toxicity. However, this compound has some limitations, such as its poor solubility in water and its tendency to degrade in the presence of light and air.
将来の方向性
There are several future directions for 4-(isopropylsulfonyl)-2-(2-phenylethyl)morpholine research. One area of interest is the development of new synthetic methods to improve the yield and purity of this compound. Another area of interest is the elucidation of the mechanism of action of this compound, which could lead to the development of new therapeutic agents. Additionally, further studies are needed to investigate the pharmacokinetics and pharmacodynamics of this compound in vivo to determine its potential clinical applications.
Conclusion
In conclusion, this compound is a promising chemical compound that has shown potential therapeutic applications in various scientific research studies. The synthesis method of this compound involves the reaction of 4-morpholineethanol with isopropylsulfonyl chloride and 2-phenylethyl bromide in the presence of a base. This compound has been found to inhibit the growth of cancer cells, inhibit the activity of acetylcholinesterase, and reduce the production of pro-inflammatory cytokines. Although this compound has some limitations, further research is needed to investigate its potential clinical applications.
合成法
The synthesis of 4-(isopropylsulfonyl)-2-(2-phenylethyl)morpholine involves the reaction of 4-morpholineethanol with isopropylsulfonyl chloride and 2-phenylethyl bromide in the presence of a base. This reaction results in the formation of this compound, which can be purified using various techniques such as column chromatography, recrystallization, and distillation.
科学的研究の応用
4-(isopropylsulfonyl)-2-(2-phenylethyl)morpholine has been extensively studied for its potential therapeutic applications in various scientific research studies. It has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and inflammation. This compound has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to inhibit the activity of acetylcholinesterase, which is an enzyme involved in the pathogenesis of Alzheimer's disease. Additionally, this compound has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
特性
IUPAC Name |
2-(2-phenylethyl)-4-propan-2-ylsulfonylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3S/c1-13(2)20(17,18)16-10-11-19-15(12-16)9-8-14-6-4-3-5-7-14/h3-7,13,15H,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXYZFDQPMKGDNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)N1CCOC(C1)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B6016792.png)
![7-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6016800.png)
![5-(4-ethoxyphenyl)-N-[2-(4-ethyl-1-piperazinyl)propyl]-3-isoxazolecarboxamide](/img/structure/B6016806.png)
![6-methyl-4-[4-(4-thiomorpholinylsulfonyl)benzyl]-3(2H)-pyridazinone](/img/structure/B6016812.png)

![N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}nicotinamide](/img/structure/B6016817.png)
![N-(4-chlorobenzyl)-2-[(4-ethyl-5-{3-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B6016824.png)

![4-hydroxy-3-[7-(1H-indol-3-yl)-2,3,6,7-tetrahydro-1,4-thiazepin-5-yl]-6-methyl-2H-pyran-2-one](/img/structure/B6016840.png)

![N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide](/img/structure/B6016862.png)
![4-(4-methoxy-3-methylbenzyl)-3-{2-oxo-2-[4-(2-pyrazinyl)-1-piperazinyl]ethyl}-2-piperazinone](/img/structure/B6016875.png)
![2-[(4-benzyl-1-piperazinyl)methyl]-N-[(1R*,2S*,4S*)-spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-en-2-ylmethyl]-1,3-oxazole-4-carboxamide](/img/structure/B6016876.png)
![2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-[2-(1-pyrrolidinyl)ethyl]acetamide](/img/structure/B6016892.png)